

Large-scale synthesis of 1-Tosylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: *1-Tosylpiperidine-4-carboxylic acid*

Cat. No.: B126007

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An Application Note for the Scalable Synthesis of **1-Tosylpiperidine-4-carboxylic Acid**

Abstract

1-Tosylpiperidine-4-carboxylic acid is a pivotal building block in medicinal chemistry and pharmaceutical development, primarily utilized as an intermediate in the synthesis of complex bioactive molecules.^{[1][2]} Its structure, which combines a piperidine scaffold with a versatile carboxylic acid handle and a stable tosyl protecting group, makes it highly valuable for creating novel drug candidates, including those targeting the central nervous system.^[1] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of **1-Tosylpiperidine-4-carboxylic acid**. The methodology is designed for scalability, emphasizing process safety, efficiency, and high purity of the final product. We detail the underlying chemical principles, a step-by-step experimental workflow, and critical process parameters essential for successful implementation in a research or manufacturing environment.

Introduction and Strategic Rationale

The synthesis of **1-Tosylpiperidine-4-carboxylic acid** (MW: 283.34 g/mol, Formula: C₁₃H₁₇NO₄S) is most effectively and economically achieved on a large scale via the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid).^{[1][3]} This strategic choice is underpinned by several key factors that align with the demands of industrial-scale production:

- Atom Economy and Simplicity: This single-step synthesis is highly efficient, avoiding complex multi-step procedures that often lead to lower overall yields and increased production costs.

[\[1\]](#)

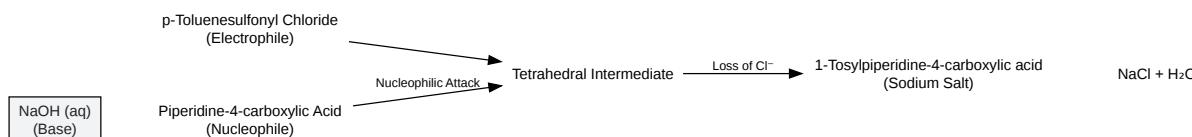
- Starting Material Accessibility: Piperidine-4-carboxylic acid is a readily available and cost-effective commodity chemical, ensuring a reliable supply chain for large-scale manufacturing.

[\[2\]](#)

- Robust and Well-Characterized Reaction: The tosylation of secondary amines is a fundamental and well-understood reaction in organic chemistry, making the process reliable and reproducible. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
- Process Control: The reaction is typically conducted in an aqueous basic medium. The base, such as sodium hydroxide, serves a dual purpose: it deprotonates the carboxylic acid to enhance its solubility in the aqueous phase and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism and Process Visualization

The core of the synthesis is the Schotten-Baumann reaction, where the secondary amine of piperidine-4-carboxylic acid reacts with p-toluenesulfonyl chloride under basic conditions.

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Caption: Reaction mechanism for N-tosylation.

The overall process flow is designed for safe and efficient large-scale production, moving from reaction to isolation and purification in a streamlined manner.

Caption: Large-scale synthesis workflow.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a target batch size producing approximately 2.5 kg of the final product. Adjustments can be made proportionally for different scales.

3.1. Materials and Equipment

- Chemicals:
 - Piperidine-4-carboxylic acid (Isonipecotic acid): 1.29 kg (10.0 mol)
 - p-Toluenesulfonyl chloride (TsCl): 2.10 kg (11.0 mol, 1.1 eq)
 - Sodium Hydroxide (NaOH): 0.88 kg (22.0 mol, 2.2 eq)
 - Concentrated Hydrochloric Acid (~37%): As required (~1.8 L)
 - Ethanol (95%): ~10 L
 - Deionized Water
- Equipment:
 - 100 L glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, and cooling jacket.
 - Addition funnel or dosing pump for controlled addition of solids/liquids.
 - Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
 - Vacuum oven.
 - pH meter.
 - Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

3.2. Step-by-Step Procedure

- Reactor Charging and Dissolution:
 - Charge the reactor with 20 L of deionized water.
 - Begin stirring and add sodium hydroxide (0.88 kg) pellets slowly, allowing them to dissolve completely. The dissolution is exothermic; ensure the temperature does not exceed 40°C.
 - Once the NaOH solution has cooled to below 30°C, add piperidine-4-carboxylic acid (1.29 kg) in portions. Stir until a clear, homogeneous solution is obtained.
- N-Tosylation Reaction:
 - Cool the reaction mixture to 15-20°C using the cooling jacket.
 - Add p-toluenesulfonyl chloride (2.10 kg) in small portions over 2-3 hours. Crucially, maintain the internal temperature below 30°C throughout the addition to prevent unwanted side reactions and ensure process safety.
 - After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and continue stirring for an additional 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
- Product Precipitation and Isolation:
 - Once the reaction is complete, cool the mixture to 10-15°C.
 - Slowly and carefully add concentrated hydrochloric acid to acidify the mixture. A thick white precipitate will form. Continue adding HCl until the pH of the slurry is stable at pH 2.
 - Stir the resulting thick slurry for 1-2 hours at 10-15°C to ensure complete precipitation.
 - Filter the crude product using the filtration apparatus.
 - Wash the filter cake thoroughly with cold deionized water (3 x 5 L) until the filtrate is neutral (pH ~7) to remove inorganic salts.
- Purification by Recrystallization:

- Transfer the damp crude solid to a clean reaction vessel.
- Add approximately 10 L of 95% ethanol and heat the mixture to 70-75°C with stirring until the solid is fully dissolved.
- If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
- Slowly add 10-15 L of deionized water to the hot ethanol solution until a faint turbidity persists.
- Allow the solution to cool slowly and undisturbed to room temperature. Then, cool further to 0-5°C and hold for at least 4 hours to maximize crystal formation.
- Filter the purified crystalline product and wash the cake with a cold 20:80 ethanol/water mixture (2 x 2 L).

• Drying:

- Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Summary and Quality Control

The following table presents typical results for a successfully executed large-scale synthesis based on the described protocol.

Parameter	Value
Starting Material (Piperidine-4-carboxylic acid)	1.29 kg (10.0 mol)
Reagent (p-Toluenesulfonyl chloride)	2.10 kg (11.0 mol)
Final Product Mass	2.41 - 2.60 kg
Molar Yield	85 - 92%
Appearance	White to off-white crystalline solid
Purity (by HPLC)	≥98%
Storage Temperature	Room temperature, sealed in a dry environment[4]

Safety and Hazard Management

All procedures should be conducted in a well-ventilated area by trained personnel.

- p-Toluenesulfonyl chloride (TsCl): Is a corrosive solid and a lachrymator. It is an irritant and should be handled with extreme care in a fume hood.[\[1\]](#) Avoid inhalation of dust and contact with skin and eyes.
- Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Use appropriate PPE, including chemical-resistant gloves, a face shield, and an apron. Handle with caution, especially during dissolution and neutralization steps, which are exothermic.
- Process Exotherm: The tosylation reaction is exothermic. Strict temperature control during the addition of TsCl is critical to prevent a runaway reaction. Ensure the reactor's cooling system is fully operational before starting.

Conclusion

The protocol described herein provides a robust, efficient, and scalable method for the synthesis of **1-Tosylpiperidine-4-carboxylic acid**. By leveraging a simple one-step tosylation of a readily available starting material and employing a straightforward acidic workup and recrystallization, this process consistently delivers a high-purity product in excellent yield. The detailed operational steps and safety considerations make this application note a valuable resource for researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis.

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